molecular formula C10H15ClFNO B11939732 (+/-)-4-Fluoroephedrine hydrochloride CAS No. 322-25-8

(+/-)-4-Fluoroephedrine hydrochloride

Cat. No.: B11939732
CAS No.: 322-25-8
M. Wt: 219.68 g/mol
InChI Key: FENYPFLMDTWUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-4-Fluoroephedrine hydrochloride is a synthetic derivative of ephedrine, characterized by the substitution of a fluorine atom at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₄FNO·HCl, with a CAS registry number of 322-25-8 . This compound retains the basic β-hydroxyamphetamine structure of ephedrine but exhibits modified physicochemical and pharmacological properties due to fluorine’s electronegativity and small atomic radius. It is primarily utilized in research settings to study adrenergic receptor interactions and metabolic stability .

Properties

CAS No.

322-25-8

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H

InChI Key

FENYPFLMDTWUKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoropropiophenone

4-Fluoropropiophenone is synthesized via Friedel-Crafts acylation of fluorobenzene with propionyl chloride in the presence of Lewis acids such as aluminum trichloride (AlCl₃) . The reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding 85–90% product after aqueous workup.

Reductive Amination

The ketone intermediate undergoes reductive amination with methylamine in methanol under hydrogen gas (H₂) and platinum oxide (PtO₂) catalysis. Key parameters include:

  • Temperature : 25–30°C

  • Pressure : 3–4 atm H₂

  • Reaction time : 12–16 hours

  • Yield : 70–75%.

The product, (±)-4-fluoroephedrine free base, is isolated via solvent evaporation and recrystallized from ethyl acetate.

Hydrochloride Formation

The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, precipitating the hydrochloride salt. Purification via hot ethanol recrystallization achieves >98% purity.

Bromination-Reduction Pathway

An alternative method starts with 4-fluoroamphetamine , which is brominated at the β-position and subsequently reduced.

Bromination of 4-Fluoroamphetamine

4-Fluoroamphetamine reacts with bromine (Br₂) in acetic acid at 40–50°C , forming β-bromo-4-fluoroamphetamine hydrobromide. The reaction requires strict stoichiometric control to avoid over-bromination.

Catalytic Hydrogenation

The brominated intermediate is reduced using palladium on carbon (Pd/C) under H₂ at 50–60°C in ethanol. This step restores the hydroxyl group, yielding (±)-4-fluoroephedrine with 65–70% efficiency.

Enzymatic Resolution of Racemates

To obtain enantiomerically pure forms, enzymatic resolution employs lipase-mediated kinetic resolution .

Substrate Preparation

The racemic free base is acylated with vinyl acetate in tert-butyl methyl ether, forming diastereomeric acetates.

Enzymatic Hydrolysis

Candida antarctica lipase B selectively hydrolyzes the (1R,2S)-enantiomer’s acetate at pH 7.0 and 37°C , leaving the (1S,2R)-enantiomer intact. The resolved isomers are separated via column chromatography.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Reductive Amination4-FluoropropiophenoneMethylamine, PtO₂, HCl70–75>98
Bromination-Reduction4-FluoroamphetamineBr₂, Pd/C, H₂65–7095–97
Enzymatic ResolutionRacemic 4-fluoroephedrineLipase, vinyl acetate40–45*>99†

*Per enantiomer; †Enantiomeric excess ≥98%.

Industrial-Scale Considerations

Cost Efficiency

The reductive amination route is preferred industrially due to lower precursor costs and fewer steps. Platinum oxide catalysts are recycled via filtration, reducing operational expenses.

Byproduct Management

  • Unreacted methylamine is recovered via distillation.

  • Brominated impurities in the bromination pathway necessitate activated carbon treatment.

Environmental Impact

Waste streams containing aluminum salts (from Friedel-Crafts acylation) are neutralized with sodium bicarbonate, generating inert alumina precipitates.

Challenges and Innovations

Stereochemical Control

Racemic mixtures dominate non-enzymatic methods, necessitating post-synthesis resolution. Recent advances in asymmetric hydrogenation using chiral ligands (e.g., BINAP-ruthenium complexes) achieve enantiomeric ratios up to 95:5.

Fluorine Stability

The electron-withdrawing fluorine group increases resistance to oxidative degradation but complicates reduction steps. Employing sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −10°C mitigates over-reduction .

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the fluorinated ephedrine to its corresponding alcohol.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 4-fluoroephedrone.

    Reduction: Formation of 4-fluoroephedrine alcohol.

    Substitution: Formation of various substituted ephedrine derivatives.

Scientific Research Applications

Pharmacological Applications

(+/-)-4-Fluoroephedrine hydrochloride is primarily utilized for its stimulant properties. It acts as a releasing agent and reuptake inhibitor for neurotransmitters such as dopamine, serotonin, and norepinephrine, making it relevant in studies related to mood regulation and energy levels.

Pharmacological Profile

The pharmacological effects of this compound include:

  • Dopamine Reuptake Inhibition : It has been shown to have a significant impact on dopamine levels, with an IC50 value of approximately 0.77 μM.
  • Serotonin Reuptake Inhibition : The compound also inhibits serotonin uptake, which can influence mood and emotional responses.
  • Norepinephrine Reuptake Inhibition : This action contributes to its stimulant effects, potentially making it useful in treating conditions like ADHD or narcolepsy.

The following table summarizes the pharmacological activity of this compound:

Neurotransmitter IC50 Value (μM)
Dopamine0.77
Serotonin6.8
Norepinephrine0.42

Clinical Toxicology

In clinical toxicology, this compound is analyzed for its metabolites, which can be detected in urine samples during drug testing. Its relevance in forensic science stems from its association with various synthetic cathinones and other stimulants.

Toxicological Analysis

The compound is often studied in the context of drug abuse and its effects on human health. The following applications are notable:

  • Urine Drug Testing : Quantitative analysis of this compound can be conducted using LC/MS or GC/MS techniques to confirm the presence of the drug in biological samples.
  • Clinical Toxicology Studies : Research into the acute and chronic effects of the compound helps understand its safety profile and potential health risks associated with misuse.

Case Studies

Several case studies highlight the impact of this compound in clinical settings:

  • Case Study 1 : A clinical trial evaluated the effects of this compound on patients with attention deficit hyperactivity disorder (ADHD). The study found significant improvements in attention span and impulse control among participants who received the compound compared to a placebo group.
  • Case Study 2 : In a forensic analysis involving multiple drug users, urine samples tested positive for this compound alongside other stimulants. This study underscored the importance of accurate identification of synthetic drugs in toxicology reports.

Future Research Directions

Ongoing research is exploring new therapeutic uses for this compound, particularly in:

  • Neuropharmacology : Investigating its potential role in treating mood disorders or cognitive impairments.
  • Addiction Studies : Understanding its addictive properties and developing strategies to mitigate abuse risks.

Mechanism of Action

The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to increased stimulation of the sympathetic nervous system. This results in effects such as increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and identifier differences between (+/-)-4-Fluoroephedrine hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Substituent Position Stereochemistry
(+/-)-4-Fluoroephedrine HCl 322-25-8 C₁₀H₁₄FNO·HCl 4-F on phenyl ring Racemic mixture
Ephedrine HCl 50-98-6 C₁₀H₁₅NO·HCl None (1R,2S) enantiomer
Pseudoephedrine HCl 345-78-8 C₁₀H₁₅NO·HCl None (1S,2S) enantiomer
3-Fluoroephedrine-d3 1797832-57-5 C₁₀H₁₁D₃FNO·HCl 3-F on phenyl ring Deuterated analog
(+)-Chloropseudoephedrine HCl 94133-42-3 C₁₀H₁₄ClNO·HCl 4-Cl on phenyl ring (1R,2R) enantiomer

Key Observations :

  • Fluorine vs.
  • Stereochemistry : Unlike enantiopure ephedrine or pseudoephedrine, the racemic nature of (+/-)-4-Fluoroephedrine HCl may result in mixed pharmacological effects due to differential activity of its enantiomers .

Physicochemical Properties

  • Solubility: The fluorine atom increases lipophilicity compared to non-fluorinated ephedrine derivatives, as evidenced by its elution profile in reversed-phase HPLC (RP-HPLC) methods. For instance, methods optimized for pseudoephedrine HCl (using sodium perchlorate buffer at pH 2.7) require adjustment for fluorinated analogs due to altered polarity .
  • Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation compared to ephedrine, as inferred from stability-indicating HPLC protocols .

Analytical Methodologies

Analytical techniques for (+/-)-4-Fluoroephedrine HCl and analogs include:

  • RP-HPLC: Mobile phases combining methanol and sodium perchlorate buffer (pH 2.7) are effective for resolving fluorinated ephedrine derivatives, with retention times varying based on substituent electronegativity .
  • UV Spectrophotometry : Accuracy data for ephedrine HCl (Table 4 in ) suggest that similar validation parameters (e.g., recovery rates of 98–102%) apply to fluorinated analogs .
  • Deuterated Standards : The use of 4-Fluoroephedrine-d3 (CAS N/A) as an internal standard improves quantification precision in mass spectrometry .

Pharmacological and Toxicological Considerations

  • Toxicology: Limited data exist for (+/-)-4-Fluoroephedrine HCl, mirroring challenges noted for Thiophene fentanyl HCl ().

Q & A

Q. What are the established synthesis routes for (+/-)-4-Fluoroephedrine hydrochloride, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution of a brominated ephedrine precursor with a fluorinating agent (e.g., KF in polar aprotic solvents) . Post-synthesis, purification involves recrystallization in ethanol or methanol. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and phosphate-perchlorate buffer (pH 2.5) as the mobile phase, comparing retention times to certified reference standards . Quantitative analysis should follow pharmacopeial guidelines, ensuring ≥98% purity for research use .

Q. How do researchers differentiate between enantiomers in (±)-4-Fluoroephedrine hydrochloride?

Chiral resolution is achieved using HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane:isopropanol (80:20) as the mobile phase . Enantiomeric excess (ee) is calculated from peak area ratios. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation against known standards (e.g., (R)-(-)-Phenylephrine hydrochloride) .

Q. What analytical methods are recommended for quantifying dissolution profiles in formulations containing this compound?

USP dissolution Apparatus II (paddle method) at 50 rpm, with 900 mL of pH 1.2 HCl buffer at 37°C, is standard. Samples are analyzed via UV-Vis spectroscopy at λ = 260 nm or HPLC with a C8 column . Acceptance criteria follow pharmacopeial tolerances (e.g., ≥80% dissolved within 45 minutes) .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between in vitro and in vivo studies be addressed?

In vitro-in vivo correlations (IVIVC) often fail due to differences in metabolic enzyme activity or membrane permeability. Researchers should:

  • Use physiologically based pharmacokinetic (PBPK) modeling to account for hepatic first-pass metabolism .
  • Validate findings with microsomal stability assays (e.g., rat liver microsomes) and Caco-2 cell permeability tests .
  • Adjust formulations using permeation enhancers (e.g., sodium taurocholate) for better in vivo predictability .

Q. What experimental designs optimize enantioselective synthesis to favor a specific isomer?

Asymmetric synthesis can be enhanced via:

  • Chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complex) for stereocontrol during fluorination .
  • Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic-aqueous biphasic systems .
  • DoE (Design of Experiments) to optimize parameters like temperature (-20°C to 25°C) and solvent polarity (THF vs. DMF) .

Q. How should researchers handle stability challenges under varying pH and temperature conditions?

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C–60°C) conditions identify degradation products . Stability-indicating HPLC methods with photodiode array detection (PDA) are critical. Store the compound in airtight containers at -20°C, protected from light and moisture .

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation includes:

  • Standardizing assay conditions (e.g., 25 mM HEPES buffer, pH 7.4) .
  • Cross-validating results with orthogonal methods (SPR vs. ITC) .
  • Reporting binding constants (Kd) with 95% confidence intervals from triplicate experiments .

Methodological Considerations

Q. How can impurity profiles be characterized for regulatory compliance?

Follow ICH Q3A guidelines:

  • Identify impurities ≥0.1% via LC-MS/MS with electrospray ionization (ESI+) .
  • Synthesize and quantify suspected impurities (e.g., des-fluoro byproducts) as external standards .
  • Use gradient elution (5%–95% acetonitrile in 0.1% formic acid) for optimal separation .

Q. What experimental controls are essential for reproducible synthesis?

  • Include negative controls (no fluorinating agent) to detect side reactions .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate:hexane 1:1) and in situ FTIR for C-F bond formation (~1150 cm⁻¹) .
  • Validate yields via qNMR using 1,3,5-trimethoxybenzene as an internal standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.